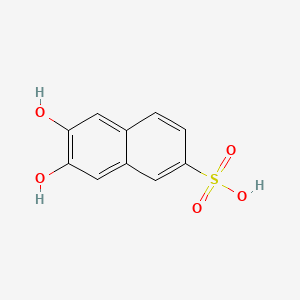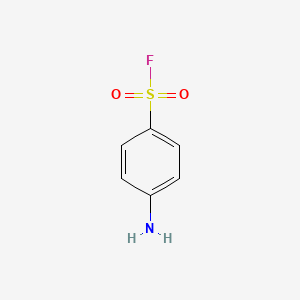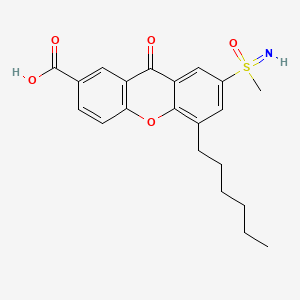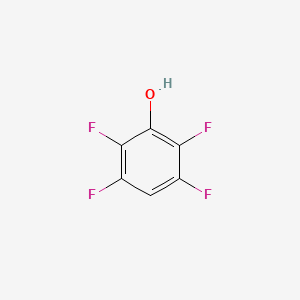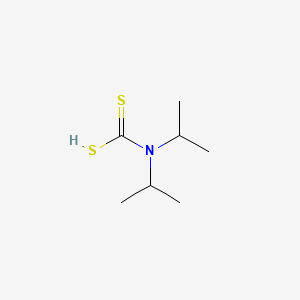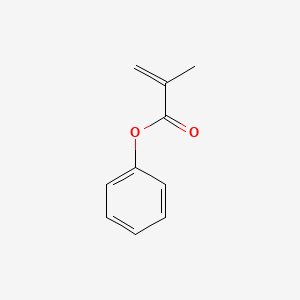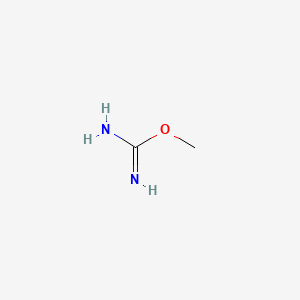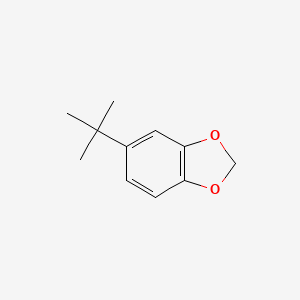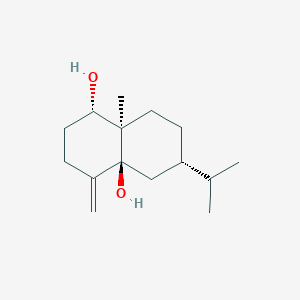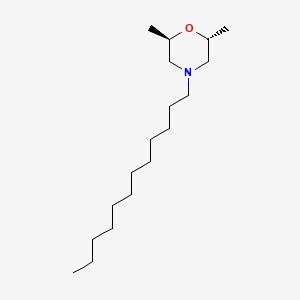
(2R,6R)-4-dodecyl-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-4-dodecyl-2,6-dimethylmorpholine is a 4-dodecyl-2,6-dimethylmorpholine in which both stereocentres have R configuration. It is an enantiomer of a (2S,6S)-4-dodecyl-2,6-dimethylmorpholine.
Aplicaciones Científicas De Investigación
1. Synthesis and Preparation
- Preparation Methods: 2,6-Dimethylmorpholine, a related compound, is synthesized using diisopropanolamine and concentrated phosphoric acid, indicating potential synthetic pathways for (2R,6R)-4-dodecyl-2,6-dimethylmorpholine (Huang Xiao-shan, 2009).
2. Applications in Organic Synthesis
- Development of Odorless Reagents: Morpholine-based compounds like 6-morpholinohexanethiol have been developed as odorless reagents for various organic reactions, suggesting similar applications for (2R,6R)-4-dodecyl-2,6-dimethylmorpholine (K. Nishide & M. Node, 2004).
3. Environmental and Agricultural Chemistry
- Pollutant Detection in Soils: Morpholine fungicides and related compounds are used for environmental contamination monitoring, which could imply similar uses for (2R,6R)-4-dodecyl-2,6-dimethylmorpholine in soil pollution studies (B. Ivanova & M. Spiteller, 2014).
4. Molecular Structure Analysis
- Structural and Vibrational Studies: Studies on morpholine derivatives' molecular structures can provide insights into their potential applications in fields like material science or molecular engineering (H. Medetalibeyoğlu et al., 2019).
5. NMR Studies and Membrane Interactions
- Membrane Protein Studies: Morpholine derivatives can interact with biological molecules, which could make (2R,6R)-4-dodecyl-2,6-dimethylmorpholine relevant for NMR studies in biochemistry or pharmacology (B. Morash et al., 2018).
6. Self-Assembly and Surfactant Behavior
- Behavior in Solvents: The behavior of zwitterionic surfactants in deep eutectic solvents provides clues on how morpholine derivatives might act in similar environments, which could be relevant for drug-delivery systems or biosensing applications (A. Sanchez-Fernandez et al., 2018).
Propiedades
Número CAS |
86594-17-4 |
|---|---|
Nombre del producto |
(2R,6R)-4-dodecyl-2,6-dimethylmorpholine |
Fórmula molecular |
C18H37NO |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
(2R,6R)-4-dodecyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3/t17-,18-/m1/s1 |
Clave InChI |
SBUKOHLFHYSZNG-QZTJIDSGSA-N |
SMILES isomérico |
CCCCCCCCCCCCN1C[C@H](O[C@@H](C1)C)C |
SMILES |
CCCCCCCCCCCCN1CC(OC(C1)C)C |
SMILES canónico |
CCCCCCCCCCCCN1CC(OC(C1)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



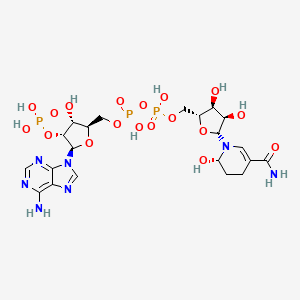
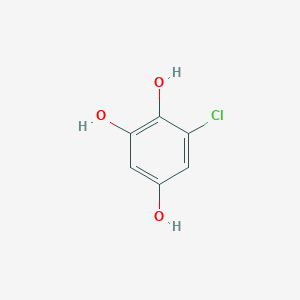
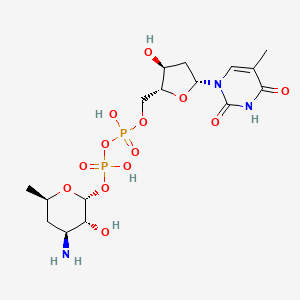
![N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron(3+)](/img/structure/B1216861.png)
